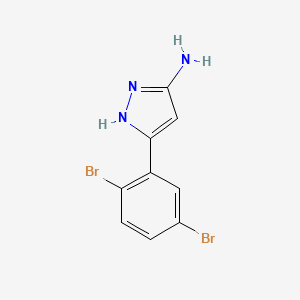

3-(2,5-dibromophenyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7Br2N3 |

|---|---|

Molecular Weight |

316.98 g/mol |

IUPAC Name |

5-(2,5-dibromophenyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H7Br2N3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |

InChI Key |

KRHXEZKBRAKOIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC(=NN2)N)Br |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 2,5 Dibromophenyl 1h Pyrazol 5 Amine and Its Analogs

Retrosynthetic Analysis of 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine

A logical retrosynthetic analysis of the target molecule, this compound (I), identifies the pyrazole (B372694) ring as the primary site for disconnection. The most common and reliable method for forming a 5-aminopyrazole ring is the cyclocondensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. google.com

This leads to two key precursors: hydrazine (III) and the β-ketonitrile, 3-(2,5-dibromophenyl)-3-oxopropanenitrile (II). The β-ketonitrile (II) can be further disconnected through a Claisen-type condensation. This involves the reaction between an appropriately substituted acetophenone, in this case, 2',5'-dibromoacetophenone (IV), and a source of a cyano-methyl group, typically derived from acetonitrile (B52724) (V). This pathway provides a straightforward and feasible route from commercially available or readily synthesized starting materials.

Retrosynthetic Pathway:

Classical Synthetic Routes to Pyrazole-5-amine Derivativesgoogle.comnih.govnih.govgoogle.com

The synthesis of the pyrazole-5-amine core is predominantly achieved through two highly effective and versatile methods: cyclocondensation with 1,3-dicarbonyl precursors and direct hydrazine-mediated cyclization approaches.

The most widely employed strategy for constructing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. google.com This reaction is robust and generally proceeds with high regioselectivity. The mechanism involves an initial nucleophilic attack by one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the β-ketonitrile. This forms a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second hydrazine nitrogen atom on the nitrile carbon, which, after tautomerization, yields the stable aromatic 5-aminopyrazole ring. google.com

The versatility of this method allows for a wide range of substituents on both the aryl ring (derived from the β-ketonitrile) and the pyrazole nitrogen (if a substituted hydrazine is used).

Hydrazine and its derivatives are fundamental reagents in pyrazole synthesis. These bidentate nucleophiles react readily with 1,3-dielectrophilic compounds to form the five-membered heterocyclic ring. nih.govnih.gov The reaction with β-ketonitriles is a prime example of this approach. The reaction conditions are often mild, typically involving refluxing the reactants in a suitable solvent such as ethanol (B145695) or acetic acid. mdpi.com In some cases, a catalytic amount of acid or base can be used to facilitate the condensation and cyclization steps. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for the preparation of 1-aryl-1H-pyrazole-5-amines. mdpi.com

Specific Synthetic Protocols for 3-(2,5-dibromophenyl)-1H-pyrazol-5-aminemdpi.comnih.govbldpharm.com

While a specific protocol for this compound is not extensively detailed in readily available literature, a reliable synthetic route can be constructed based on established procedures for closely related analogs. The synthesis is a two-step process starting from 2',5'-dibromoacetophenone.

Step 1: Synthesis of 3-(2,5-dibromophenyl)-3-oxopropanenitrile

This key intermediate is synthesized via a Claisen condensation. 2',5'-dibromoacetophenone is treated with a strong base, such as sodium hydride or sodium ethoxide, to generate an enolate. This enolate then reacts with a cyanating agent, like ethyl cyanoformate or by reaction with excess acetonitrile under basic conditions, to yield the desired β-ketonitrile.

Step 2: Synthesis of this compound

The crude or purified 3-(2,5-dibromophenyl)-3-oxopropanenitrile is then subjected to cyclocondensation with hydrazine hydrate (B1144303). The reaction is typically carried out by heating the mixture in a solvent like ethanol or isopropanol. An acidic catalyst, such as a few drops of acetic acid or hydrochloric acid, is often added to promote the formation of the hydrazone intermediate and subsequent cyclization. Upon completion, the reaction mixture is cooled, and the product often precipitates, allowing for isolation by simple filtration.

Representative Synthetic Protocol

| Step | Reaction | Reagents and Conditions |

| 1 | Formation of β-Ketonitrile | 2',5'-dibromoacetophenone, Sodium ethoxide, Acetonitrile; Reflux. |

| 2 | Cyclization | 3-(2,5-dibromophenyl)-3-oxopropanenitrile, Hydrazine hydrate, Ethanol, Catalytic acetic acid; Reflux, 4-6 hours. |

The efficiency of the synthesis of 3-aryl-5-aminopyrazoles can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the nature of the catalyst.

Solvent: While alcohols like ethanol and methanol (B129727) are commonly used, other solvents such as dioxane, toluene, and dimethylformamide (DMF) have also been employed. The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates and yields.

Temperature: The cyclization step typically requires heating to proceed at a reasonable rate. Refluxing conditions are common. However, microwave-assisted protocols can achieve high yields at elevated temperatures (e.g., 150 °C) in significantly shorter times (10-15 minutes). mdpi.com

Catalyst: The condensation reaction can be catalyzed by either acid or base. Acetic acid is a common choice for acid catalysis, while bases like piperidine (B6355638) or triethylamine (B128534) can also be effective. The optimal catalyst and its concentration must be determined empirically for each specific substrate.

Reactant Stoichiometry: Using a slight excess of hydrazine hydrate can help drive the reaction to completion.

Systematic variation of these parameters is crucial to maximize the yield of this compound.

The crude this compound obtained after filtration may contain unreacted starting materials or side products. Therefore, purification is often necessary to obtain a high-purity compound.

Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent mixture is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or mixtures of ethanol and water are often good candidates for recrystallizing pyrazole derivatives. beilstein-archives.org

Column Chromatography: For more challenging purifications or to isolate products from complex reaction mixtures, silica (B1680970) gel column chromatography is the method of choice. beilstein-archives.orgnih.gov A typical eluent system for separating moderately polar compounds like aminopyrazoles would be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). nih.gov Given the basic nature of the amine group, which can lead to tailing on acidic silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system to improve peak shape and separation. biotage.com

Common Purification Methods

| Technique | Solvent/Eluent System | Notes |

| Recrystallization | Ethanol/Water, Isopropanol | Effective for removing minor impurities from a solid product. |

| Column Chromatography | Silica Gel | Eluent: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient. Addition of ~0.5% triethylamine can improve separation by neutralizing acidic sites on the silica. |

Green Chemistry Approaches in the Synthesis of Related Pyrazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave and Ultrasound-Assisted Synthesis:

Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.goveurekaselect.com The synthesis of 5-aminopyrazoles can be efficiently achieved using microwave dielectric heating. For instance, the reaction of β-ketonitriles with hydrazines, a common route to 5-aminopyrazoles, can be significantly accelerated under microwave irradiation. nih.gov Similarly, ultrasound-assisted synthesis has been employed for the preparation of various pyrazole derivatives, including those derived from chalcones. researchgate.net The use of ultrasound can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures.

Green Catalysts and Solvents:

The replacement of hazardous and volatile organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water and ethanol are often employed as solvents in green pyrazole syntheses. Additionally, the use of reusable and non-toxic catalysts is highly desirable. For example, ammonium (B1175870) chloride has been utilized as a green catalyst in the Knorr pyrazole synthesis, with ethanol as a renewable solvent. nih.gov

The following table summarizes some green chemistry approaches used in the synthesis of pyrazole derivatives, which are applicable to the synthesis of this compound and its analogs.

| Green Approach | Methodology | Key Advantages | Relevant Analogs |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reaction of β-ketonitriles with hydrazines under microwave irradiation. nih.gov | Rapid reaction times, increased yields, enhanced purity. nih.goveurekaselect.com | 5-Aminopyrazol-4-yl ketones. nih.gov |

| Ultrasound-Assisted Synthesis | Condensation of chalcones with hydrazines under ultrasonic irradiation. researchgate.net | Improved reaction rates, milder conditions. researchgate.net | Spiropiperidine-4,4′-pyrano[2,3-c]pyrazoles. researchgate.net |

| Green Catalysis | Knorr pyrazole synthesis using ammonium chloride as a catalyst in ethanol. nih.gov | Use of inexpensive, non-toxic catalyst and renewable solvent. nih.gov | 3,5-dimethyl pyrazole. nih.gov |

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The structural modification of this compound can be achieved by targeting the pyrazole ring, the dibromophenyl moiety, or the amino group. These modifications allow for the fine-tuning of the molecule's properties for various applications.

The pyrazole ring offers several positions for modification, including the nitrogen atoms and the C4 position.

N-Substitution:

The N1 and N2 atoms of the pyrazole ring can be alkylated or arylated to introduce various substituents. These reactions are typically carried out using alkyl or aryl halides in the presence of a base. Microwave-assisted N-alkylation has been shown to be an efficient method for this transformation.

C4-Substitution:

The C4 position of the pyrazole ring is nucleophilic and can undergo electrophilic substitution reactions. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the C4 position of 3-aryl-1H-pyrazol-5-amines. nih.gov This formyl group can then serve as a handle for further transformations. Halogenation at the C4 position can also be achieved using N-halosuccinimides (NXS), providing a route to 4-halo-3-aryl-1H-pyrazol-5-amines. beilstein-archives.org

Fused Ring Systems:

A common and valuable modification involves the fusion of another heterocyclic ring to the pyrazole core. Pyrazolo[1,5-a]pyrimidines, for instance, are readily synthesized from 5-aminopyrazoles by condensation with β-dicarbonyl compounds or their equivalents. nih.govresearchgate.netrsc.org These reactions often proceed with high regioselectivity. Microwave-assisted methods have also been successfully applied to the synthesis of these fused systems, significantly reducing reaction times. nih.gov

The table below provides examples of modifications on the pyrazole ring of related 5-aminopyrazole compounds.

| Modification | Reaction | Reagents and Conditions | Product Type |

|---|---|---|---|

| C4-Formylation | Vilsmeier-Haack Reaction | POCl₃/DMF | 4-Formyl-3-aryl-1H-pyrazol-5-amine derivatives nih.gov |

| C4-Halogenation | Electrophilic Halogenation | NBS, NIS, or NCS in DMSO beilstein-archives.org | 4-Halo-3-aryl-1H-pyrazol-5-amine derivatives beilstein-archives.org |

| Fused Ring Formation | Condensation/Cyclization | β-Dicarbonyl compounds, microwave irradiation nih.govrsc.org | Pyrazolo[1,5-a]pyrimidine derivatives nih.govresearchgate.netrsc.org |

The two bromine atoms on the phenyl ring of this compound are versatile handles for introducing a wide array of substituents via cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of carbon-carbon bonds between the brominated phenyl ring and various boronic acids or esters. This enables the introduction of alkyl, alkenyl, and aryl groups, thus creating a library of analogs with diverse electronic and steric properties. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in these reactions.

The following table illustrates potential Suzuki-Miyaura cross-coupling reactions to modify the dibromophenyl moiety.

| Reactant | Coupling Partner | Typical Catalyst/Conditions | Product Moiety |

|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | Aryl-substituted phenylpyrazole |

| This compound | Alkenylboronic acid | Pd(OAc)₂, ligand (e.g., PPh₃), base (e.g., Na₂CO₃) | Alkenyl-substituted phenylpyrazole |

| This compound | Alkylboronic acid | PdCl₂(dppf), base (e.g., Cs₂CO₃) | Alkyl-substituted phenylpyrazole |

The primary amino group at the C5 position of the pyrazole ring is a key site for derivatization, allowing for the introduction of a wide range of functional groups through acylation, sulfonylation, and related reactions.

Acylation:

The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a straightforward way to introduce a variety of acyl groups, thereby modifying the lipophilicity and hydrogen bonding capabilities of the molecule.

Sulfonylation:

Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization can introduce functionalities that may impart specific biological activities.

Urea and Thiourea Formation:

The amino group can also react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. These derivatives are known to have interesting biological properties and can participate in further chemical transformations.

The table below outlines common derivatization reactions at the amino group of 5-aminopyrazoles.

| Derivative Type | Reagent | General Reaction Conditions | Product |

|---|---|---|---|

| Amide | Acid Chloride (R-COCl) | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) | N-(3-(2,5-dibromophenyl)-1H-pyrazol-5-yl)amide |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., pyridine), solvent (e.g., DCM) | N-(3-(2,5-dibromophenyl)-1H-pyrazol-5-yl)sulfonamide |

| Urea | Isocyanate (R-NCO) | Solvent (e.g., THF, acetonitrile) | 1-(3-(2,5-dibromophenyl)-1H-pyrazol-5-yl)-3-substituted urea |

| Thiourea | Isothiocyanate (R-NCS) | Solvent (e.g., ethanol, DMF) | 1-(3-(2,5-dibromophenyl)-1H-pyrazol-5-yl)-3-substituted thiourea |

An extensive search for scientific literature and spectral data concerning the chemical compound This compound has been conducted. Unfortunately, specific experimental data pertaining to its spectroscopic and analytical characterization is not available in the public domain.

The synthesis and detailed analysis of this particular substituted pyrazole, including its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) data, have not been reported in accessible scientific journals, patents, or chemical databases.

While general methodologies for the characterization of pyrazole derivatives are well-established, providing a scientifically accurate and detailed article focused solely on "this compound" is not possible without published research findings for this specific compound. The strict adherence to the requested outline requires specific data that is currently unavailable.

Therefore, the article on the "Spectroscopic and Analytical Characterization Methodologies" for this compound cannot be generated at this time.

Spectroscopic and Analytical Characterization Methodologies

Elemental Analysis Methods

Elemental analysis is a cornerstone technique for the characterization of a newly synthesized compound, serving to verify its empirical formula by determining the mass percentages of its constituent elements. For an organic molecule like 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine, this typically involves combustion analysis, often performed using an automated elemental analyzer such as a Perkin-Elmer 2400 CHN analyzer. researchgate.net

In this process, a small, precisely weighed sample of the compound is combusted at high temperatures in an oxygen-rich atmosphere. The combustion products—carbon dioxide, water, and nitrogen gas—are separated and quantified. The results allow for the calculation of the percentage of carbon, hydrogen, and nitrogen in the original sample. The percentage of bromine is usually determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

The theoretical elemental composition of this compound (Molecular Formula: C₉H₇Br₂N₃) is calculated from its molecular weight. The experimentally determined values for a pure sample are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%, which provides strong evidence for the compound's identity and purity. researchgate.netmdpi.com For instance, elemental analysis performed on other complex pyrazole (B372694) derivatives has shown excellent correlation between the calculated and found values, confirming their proposed structures. researchgate.netmdpi.com

Interactive Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 34.10% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.23% |

| Bromine | Br | 79.904 | 2 | 159.808 | 50.41% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 13.26% |

| Total | 316.984 | 100.00% |

Crystallographic Studies on Related Pyrazole Structures

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for this compound is not specified, extensive studies on related pyrazole structures provide significant insight into the likely structural characteristics of this molecule. spast.orgmdpi.comresearchgate.net

These studies reveal that pyrazole derivatives crystallize in various crystal systems, with monoclinic, triclinic, and orthorhombic systems being common. spast.org For example, a comparative study of three different pyrazolone (B3327878) derivatives showed crystallization in the monoclinic (P2₁/n), triclinic (P-1), and orthorhombic (P2₁2₁2₁) space groups, respectively. spast.org A consistent feature in these structures is the planarity of the pyrazole ring itself. spast.org

Interactive Table 2: Representative Crystallographic Data for Related Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Feature(s) | Reference |

|---|---|---|---|---|

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring; N-H···O hydrogen bonds | spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | Planar pyrazole ring; N-H···O hydrogen bonds | spast.org |

| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Forms trimeric H-bonding motifs | mdpi.com |

| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | Forms catemeric (chain) H-bonded structures | mdpi.com |

Structure Activity Relationship Sar Investigations

Impact of Pyrazole (B372694) Ring Substituents on Biological Activities

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and it serves as a versatile scaffold in medicinal chemistry. mdpi.comnih.gov The type and position of substituents on this ring are critical in determining the biological properties of the resulting molecule. researchgate.net The primary positions for substitution are the carbon atoms C3, C4, and C5, and the nitrogen atom N1. researchgate.net

Position 5 (C5): The C5 position, bearing an amino group in 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine, is another key site for modulation of activity. researchgate.net The presence of an amino group at this position is a feature of many biologically active pyrazoles, including kinase inhibitors. nih.gov

Position 4 (C4): Although unsubstituted in the parent compound, modifications at the C4 position with electron-donating or electron-withdrawing groups can modulate the electronic characteristics of the pyrazole ring. researchgate.net

Position 1 (N1): Substitution at the N1 nitrogen can enhance stability and alter biological properties compared to unsubstituted counterparts. researchgate.net

The following table summarizes the general impact of substituents on the pyrazole ring based on findings from various studies on pyrazole derivatives.

| Position | Type of Substituent | General Impact on Biological Activity | Reference |

| C3 | Aryl groups (e.g., Phenyl) | Significantly affects reactivity and binding affinity. | researchgate.net |

| C4 | Electron-withdrawing groups (e.g., -NO2, Halogens) | Modulates electronic properties; can enhance antimicrobial activity. | researchgate.netrsc.org |

| C5 | Amino group (-NH2) | Provides a key interaction point (H-bond donor); crucial for kinase inhibition. | nih.govresearchgate.net |

| N1 | Alkyl or Aryl groups | Increases stability and can modify the selectivity and potency of the compound. | researchgate.net |

Role of the Dibromophenyl Moiety in Modulating Activity

The dibromophenyl group at the C3 position of this compound is a critical determinant of its biological profile. Halogens, such as bromine, can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. researchgate.net

The presence of electron-withdrawing groups, including halogens like bromine and chlorine, on an aryl ring attached to a heterocyclic core has been shown to significantly influence antimicrobial activity. rsc.org In many heterocyclic compounds, halogen substituents contribute to enhanced biological potency. The specific substitution pattern (2,5-dibromo) on the phenyl ring dictates the molecule's shape and electronic distribution, which in turn affects its binding affinity to specific enzymes or receptors. researchgate.net For instance, in some pyrazole series, the introduction of halogen atoms on a phenyl substituent was found to be crucial for anti-inflammatory or antifungal effects. mdpi.com

Influence of the Amino Group on Biological and Chemical Reactivity

The amino group (-NH2) is a versatile functional group that profoundly impacts the properties of the pyrazole scaffold. nih.govresearchgate.net In this compound, the amino group is located at the C5 position, a substitution pattern frequently found in medicinally important compounds. nih.gov

Biological Reactivity: The 5-amino group can act as a crucial hydrogen bond donor, enabling strong interactions with amino acid residues in the active sites of biological targets like protein kinases. nih.govresearchgate.net This ability to form key interactions is often essential for inhibitory activity. researchgate.net Many potent kinase inhibitors, used in anti-cancer and anti-inflammatory therapies, are based on the 5-aminopyrazole framework. nih.gov

Chemical Reactivity: From a synthetic standpoint, the amino group is highly reactive and serves as a handle for further chemical modifications. It can react with various electrophiles, allowing for the synthesis of a wide array of derivatives. researchgate.net For example, it can be acylated, alkylated, or used as a nucleophile in condensation reactions to build more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.com This chemical versatility makes aminopyrazoles valuable building blocks in drug discovery. nih.govresearchgate.net

Stereochemical Considerations and Enantiomeric Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action. nih.gov Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their biological activity, pharmacokinetics, and toxicity because biological systems, such as enzymes and receptors, are themselves chiral. nih.govresearchgate.net

The parent compound, this compound, is achiral and therefore does not have enantiomers. However, chirality can be introduced into the molecule through substitution, for example, at the N1 position or on the C5-amino group with a chiral moiety. If such a chiral center is created, the resulting enantiomers would need to be considered as separate chemical entities with potentially different biological profiles. nih.gov

Studies on other chiral pyrazole derivatives, such as C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles, have demonstrated that the biological activity can be highly dependent on the stereochemistry. nih.gov In such cases, one enantiomer often shows significantly higher potency or a different selectivity profile compared to the other. nih.gov Therefore, should any chiral derivatives of this compound be synthesized, the separation and individual biological evaluation of the enantiomers would be essential to fully characterize their structure-activity relationship. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors. nih.gov These models establish a mathematical relationship between the chemical structure and biological activity, enabling the rapid screening of virtual compound libraries and guiding the design of new, more potent molecules. mdpi.comresearchgate.net

For pyrazole derivatives, various QSAR studies have been conducted to predict their activity as inhibitors of different biological targets, such as monoamine oxidase (MAO) or protein kinases. researchgate.net A typical QSAR model for pyrazole derivatives might include descriptors such as:

Electronic properties: (e.g., HOMO/LUMO energies, partial charges) which describe the molecule's ability to engage in electronic interactions. nih.gov

Steric properties: (e.g., molecular volume, surface area) which relate to how the molecule fits into a binding site. japsonline.com

Hydrophobic properties: (e.g., LogP) which influence solubility and membrane permeability. japsonline.com

While specific QSAR models for this compound were not detailed in the surveyed literature, the development of such models would be a valuable step in optimizing its structure. By systematically modifying the substituents on the pyrazole ring and the phenyl group and correlating these changes with biological activity, a predictive QSAR model could be built. nih.govmdpi.com This would allow for the in silico prediction of the potency of novel analogs, streamlining the drug discovery process. mdpi.com

Following a comprehensive search for scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not available in the public domain.

While extensive research exists on the computational analysis of various pyrazole derivatives, including those with halogenated phenyl rings, specific data pertaining to the Density Functional Theory (DFT) calculations (including HOMO-LUMO energies, Molecular Electrostatic Potential mapping, Natural Bond Orbital analysis, and Non-Linear Optical properties) and molecular docking simulations for this compound could not be retrieved.

General theoretical frameworks and typical findings for the pyrazole class of compounds are well-documented. For instance, studies on related molecules often reveal insights into their electronic structure, potential reactive sites, and binding affinities with biological targets. However, these findings are highly structure-dependent, and extrapolating them to this compound without specific calculations would be scientifically inaccurate.

Therefore, it is not possible to generate a thorough and scientifically accurate article with detailed research findings and data tables for this compound as per the requested outline. The required specific computational data for this particular molecule does not appear to be published in the accessible scientific literature.

Computational and Theoretical Studies of 3 2,5 Dibromophenyl 1h Pyrazol 5 Amine

Molecular Docking Simulations

Prediction of Binding Affinities and Modes

No specific data is available for 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine.

Molecular Dynamics Simulations

No specific data is available for this compound.

Conformational Analysis and Stability

No specific data is available for this compound.

Ligand-Target Complex Dynamics

No specific data is available for this compound.

Cheminformatics and Virtual Screening Applications

No specific data is available for this compound.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways and Methodologies

While established methods for pyrazole (B372694) synthesis exist, future research could focus on developing more efficient, sustainable, and regioselective synthetic routes specifically for 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine and its analogs. Key areas of exploration include:

Advanced Catalytic Systems : Investigating the use of novel catalysts, including heterogeneous and nanocatalysts, could lead to higher yields and milder reaction conditions. ias.ac.in

Flow Chemistry : The application of continuous flow chemistry presents an opportunity for safer, more scalable, and automated synthesis, which is particularly advantageous when dealing with potentially hazardous reagents. mdpi.com

Microwave and Ultrasound-Assisted Synthesis : These green chemistry techniques can significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. ias.ac.inresearchgate.net

Multicomponent Reactions : Designing one-pot, multicomponent reactions could streamline the synthesis process, making it more atom-economical and reducing waste. mdpi.comnih.gov The development of such a process could involve the in situ generation of reactive intermediates. nih.gov

These advanced methodologies could facilitate the creation of a diverse library of derivatives for further study.

Development of New Biological Screening Assays

To uncover the full therapeutic potential of this compound, the development of targeted and high-throughput biological screening assays is crucial. Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net Future screening efforts could include:

Phenotypic Screening : Employing high-content imaging and other phenotypic assays to identify the compound's effects on whole cells or organisms, which can reveal unexpected therapeutic applications. nih.gov

Target-Based Assays : Developing specific assays for enzymes and receptors where pyrazole scaffolds have shown activity, such as kinases (e.g., CDKs, EGFR, VEGFR), and G-protein coupled receptors. nih.govresearchgate.net

Antimicrobial and Antifungal Panels : Screening against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains, to identify potential anti-infective properties. ejbps.commdpi.commdpi.com

Anti-inflammatory Assays : Utilizing assays that measure the inhibition of key inflammatory mediators like COX-1, COX-2, and various cytokines. nih.gov

A summary of potential screening targets for pyrazole derivatives is presented in the table below.

| Assay Type | Potential Targets | Rationale |

| Oncology | Kinases (CDK8, EGFR, VEGFR, BRAF), Topoisomerase, Tubulin | Pyrazole derivatives are known inhibitors of various cancer-related enzymes. nih.govchemmethod.com |

| Infectious Disease | Bacterial DNA gyrase, Fungal enzymes | Pyrazoles have shown broad-spectrum antimicrobial and antifungal activity. mdpi.comnih.govresearchgate.net |

| Inflammation | COX-1, COX-2, 5-LOX | The pyrazole scaffold is present in anti-inflammatory drugs like celecoxib (B62257). frontiersin.org |

| Virology | HIV and HCV-related enzymes | Certain pyrazole derivatives have exhibited antiviral properties. nih.gov |

Integration with Advanced Drug Discovery Platforms

Modern drug discovery relies heavily on computational tools and integrated platforms to accelerate the identification and optimization of lead compounds. For this compound, these platforms can be instrumental.

High-Throughput Virtual Screening (HTVS) : HTVS can be used to screen vast virtual libraries of compounds against the three-dimensional structures of biological targets, identifying promising candidates for synthesis and testing in a cost-effective manner. chemmethod.comresearchgate.net This approach has been successfully used to identify pyrazole-based CDK8 inhibitors. chemmethod.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies can help in understanding the relationship between the chemical structure of pyrazole derivatives and their biological activity, guiding the design of more potent and selective analogs. researchgate.net

Molecular Docking and Dynamics Simulations : These computational methods provide insights into the binding modes and interactions of pyrazole compounds with their biological targets at the atomic level, facilitating rational drug design. researchgate.netacs.org

The integration of these in silico methods with experimental screening can create a powerful and efficient drug discovery pipeline. researchgate.net

Potential as Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. The specific substitution pattern of this compound could be leveraged to develop highly selective probes. By modifying the core structure with reporter tags (e.g., fluorescent dyes, biotin), researchers could create tools to:

Visualize Target Engagement : Track the interaction of the compound with its target protein within living cells.

Identify Off-Target Effects : Uncover unintended interactions that might contribute to the compound's biological profile.

Map Signaling Pathways : Elucidate the downstream effects of modulating a specific biological target.

The development of such probes would be invaluable for basic research in cell biology and pharmacology, helping to unravel the mechanisms of action for this class of compounds. nih.gov

Applications in Materials Science and Other Non-Biological Fields

The utility of pyrazole derivatives extends beyond medicine into materials science. mdpi.com The aromatic and electron-rich nature of the pyrazole ring in this compound suggests potential for:

Organic Electronics : Pyrazole-containing compounds can serve as building blocks for organic light-emitting diodes (OLEDs), conducting polymers, and sensors due to their photophysical properties. mdpi.commdpi.com

Luminescent Materials : The conjugated system of the pyrazole ring can be exploited to create fluorescent dyes and probes for various imaging and sensing applications. mdpi.comresearchgate.net

Agrochemicals : The pyrazole scaffold is present in numerous pesticides, herbicides, and fungicides. nih.gov Derivatives of this compound could be screened for potential applications in crop protection. acs.org

Research in these areas could lead to the development of novel materials with unique optical and electronic properties.

Challenges and Opportunities in Pyrazole-Based Research

Despite the vast potential, research on pyrazole derivatives faces several challenges that also represent opportunities for innovation:

Synthesis Efficiency : A primary challenge remains the development of highly efficient and environmentally friendly synthetic methods. Overcoming this requires continued innovation in catalysis and process chemistry.

Metabolic Stability and Toxicity : The in vivo metabolism and potential toxicity of pyrazole compounds are critical considerations in drug development. nih.gov Further research is needed to understand the structure-toxicity relationships and to design compounds with improved safety profiles.

Tautomerism : The tautomeric nature of the pyrazole ring can lead to mixtures of isomers during synthesis and can affect biological activity. nih.gov Developing synthetic strategies that control tautomerism is an important goal.

Exploring New Chemical Space : There is a significant opportunity to explore novel derivatives and fused-ring systems based on the pyrazole core to discover compounds with new biological activities and material properties. mdpi.com

Addressing these challenges will be key to fully realizing the potential of this compound and the broader class of pyrazole-based compounds in both academic and industrial settings.

Q & A

Q. What are the standard methods for synthesizing 3-(2,5-dibromophenyl)-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step routes involving cyclization and substitution reactions. For example, similar pyrazole derivatives are prepared by reacting substituted aldehydes with hydrazine derivatives under acidic conditions, followed by halogenation (e.g., bromination) to introduce aryl bromine groups . Key steps include:

- Cyclization : Formation of the pyrazole core using precursors like β-diketones or α,β-unsaturated ketones.

- Halogenation : Electrophilic substitution or coupling reactions to introduce bromine atoms at specific positions on the phenyl ring .

- Purification : Column chromatography or recrystallization to isolate the final product, verified by HPLC (>99% purity) .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths, angles, and crystallographic packing (e.g., SHELX software for refinement) .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments and substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm, pyrazole NH₂ at δ 5.0–5.5 ppm) .

- IR : Confirms NH₂ stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Mass spectrometry : Validates molecular weight (e.g., HRMS for exact mass) .

Q. What solvents and conditions optimize its stability during experiments?

- Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the compound’s aromatic and polar NH₂ groups .

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent decomposition. Avoid prolonged exposure to light or moisture, which may degrade bromine substituents .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Substituent position : Bromine at the 2,5-positions on the phenyl ring enhances steric bulk, affecting target binding (e.g., σ receptor antagonism) .

- Pyrazole core : The NH₂ group at position 5 facilitates hydrogen bonding with biological targets, critical for activity .

| Modification | Impact on Activity | Reference |

|---|---|---|

| Bromine → Chlorine | Reduced binding affinity due to smaller halogen | |

| Pyrazole NH₂ → Methyl | Loss of hydrogen-bonding capacity |

Q. How can computational methods aid in target identification?

- Molecular docking : Predict binding modes with targets (e.g., opioid receptors) using software like AutoDock or Schrödinger .

- Pharmacophore modeling : Map essential features (e.g., NH₂, Br) for activity .

- MD simulations : Assess stability of ligand-target complexes over time .

Q. How are contradictions in crystallographic and spectroscopic data resolved?

- Data validation : Cross-check XRD bond lengths with DFT-optimized geometries .

- Refinement tools : Use SHELXL for high-resolution data to correct for thermal motion or disorder .

- Multi-technique approach : Combine NMR (solution state) and XRD (solid state) to address discrepancies in conformation .

Q. What strategies address low yields in halogenation steps?

- Catalytic systems : Use Cu(I)/Pd(0) catalysts for regioselective bromination .

- Temperature control : Slow addition of Br₂ at 0°C minimizes side reactions .

- Protecting groups : Temporarily shield reactive sites (e.g., NH₂) during harsh halogenation .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.